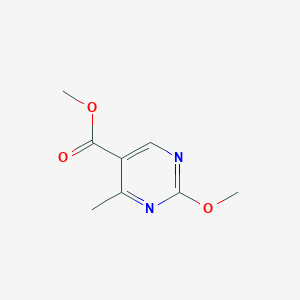

Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methoxy-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMRDCPEPGUYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232003 | |

| Record name | Methyl 2-methoxy-4-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887408-54-0 | |

| Record name | Methyl 2-methoxy-4-methyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887408-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-4-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Component Coupling

A modified Biginelli protocol combines methyl acetoacetate (10 mmol), acetaldehyde (10 mmol), and thiourea (15 mmol) in ethanol with FeCl₃·6H₂O (2.5 mmol) and HCl (1–2 drops) under reflux. The reaction achieves 95% conversion within 4–5 hours, yielding methyl 6-methyl-2-thioxo-4-methyl-1,4-dihydropyrimidine-5-carboxylate. Critical parameters include:

Methylation at the 2-Position

The thioxo group at C2 undergoes methylation using methyl iodide (3.5 mmol) and K₂CO₃ (7.25 mmol) in acetone under nitrogen. This step converts the thiol intermediate to a methylthio group, achieving 80–90% yields after chromatographic purification.

Photoredox Catalytic Dehydrogenation to Aromatic Pyrimidines

Dihydropyrimidines require oxidation to fully aromatic systems. A photoredox method using TBA-eosin Y (0.1 mol%) and K₂CO₃ (2.0 equiv) in methanol/water (10:1 v/v) under 450 nm blue LEDs achieves quantitative dehydrogenation in 2–3 hours.

Mechanism and Optimization

-

Catalyst : TBA-eosin Y acts as a singlet oxygen sensitizer, facilitating electron transfer to molecular oxygen.

-

Base : K₂CO₃ neutralizes acidic protons, stabilizing the aromatic transition state.

-

Scalability : Gram-scale reactions under sunlight irradiation retain 80–85% yields, demonstrating industrial viability.

Hydrogenation and Functional Group Interconversion

Chlorine Displacement

Alternative Routes: Modified Biginelli and Cyclocondensation

Thiourea Derivatives

A thiourea-based Biginelli variant synthesizes methyl 2-(pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate. Post-synthetic thioether oxidation could hypothetically yield methoxy groups, though this remains unexplored in the literature.

Solvent and Catalyst Screening

Comparative data for benzoxazole synthesis (Table 1) highlights solvent and base impacts on yields, informing pyrimidine optimization:

Table 1. Optimization of Aromatization Conditions for 2-Arylbenzoxazole

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | MeOH | K₂CO₃ | 55 |

| 3 | MeOH | DBU | 80 |

| 10 | PhCF₃ | DBU | 90 |

Key trends:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors involved in critical cellular processes. The exact mechanism depends on the specific derivative and its intended application. For example, some derivatives may inhibit DNA synthesis or repair, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Methoxy vs. Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., ) increase molecular rigidity and π-π stacking capability, whereas cyclopropyl groups (e.g., ) introduce strain and steric hindrance.

Biological Activity

Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula . Its structure features a pyrimidine ring substituted with methoxy and methyl groups, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have shown potential as effective agents against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Studies suggest that certain derivatives may inhibit DNA synthesis or repair, which is crucial for cancer cell proliferation. The compound's ability to modulate enzyme activity involved in critical cellular processes underlines its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may also interact with specific molecular targets involved in inflammatory pathways, potentially leading to anti-inflammatory effects .

The biological activity of this compound is attributed to its interaction with various enzymes and receptors. It may act by:

- Inhibiting Enzymatic Activity : The compound can bind to enzymes that are crucial in metabolic pathways, thereby inhibiting their function.

- Modulating Receptor Activity : It may also affect the activity of receptors involved in cellular signaling, which can lead to altered physiological responses .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies highlighting the biological activity of this compound:

-

Antimicrobial Studies :

- A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .

- Additional research demonstrated that derivatives of this compound exhibited significant antifungal activity against strains such as Candida albicans and Fusarium oxysporum .

-

Anticancer Research :

- In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism through which these compounds exert their anticancer effects .

- The modulation of DNA repair mechanisms by these compounds has been proposed as a critical pathway for their anticancer activity .

-

Inflammatory Response Modulation :

- Experimental data indicate that the compound can inhibit pro-inflammatory cytokines in cell culture models, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H10N2O3 | Contains methoxy and methyl groups on the pyrimidine ring |

| Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine | C8H9F3N3O2 | Contains hydrazinyl group, enhanced bioactivity |

| 2-Methoxy-4-(trifluoromethyl)pyridine | C7H6F3NO | Lacks carboxylate functionality |

This table illustrates the structural diversity among similar compounds, highlighting how variations can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.